
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: is an organic compound with the molecular formula C14H14O 1-naphthylbutylene oxide This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a naphthalene moiety via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- typically involves the reaction of naphthalene with ethylene oxide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between naphthalene and ethylene oxide, resulting in the formation of the desired oxirane compound .
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution Reactions: The compound can participate in substitution reactions where the oxirane ring is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used in ring-opening reactions.
Catalysts: Tertiary amines are often used as catalysts to facilitate the ring-opening reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the compound’s structure.
Major Products Formed
The major products formed from the reactions of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can produce β-hydroxypropyl amines, while reactions with carboxylic acids can yield β-hydroxypropyl esters .
Applications De Recherche Scientifique
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- involves its reactivity due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: can be compared with other similar compounds such as:
1,2-Epoxy-4-(1-naphthyl)butane: Another oxirane compound with a similar structure but different reactivity and applications.
1-Naphthylbutylene oxide: A compound with a similar naphthalene moiety but different substituents on the oxirane ring.
The uniqueness of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
111990-50-2 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
2-(2-naphthalen-1-ylethyl)oxirane |
InChI |
InChI=1S/C14H14O/c1-2-7-14-11(4-1)5-3-6-12(14)8-9-13-10-15-13/h1-7,13H,8-10H2 |
Clé InChI |
RRNNFTXINDHWIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-1-[6-(3-methoxyphenyl)-7,7a-dihydroimidazo[2,1-b][1,3]oxazol-5-yl]prop-2-en-1-one](/img/structure/B13954793.png)
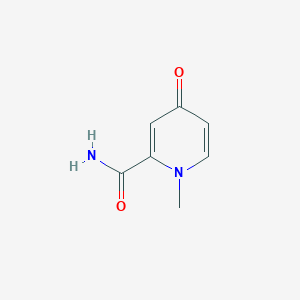
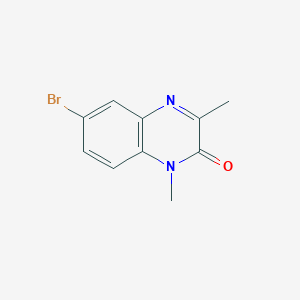
![3-[3-(Methoxyimino)-2-methylprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13954820.png)
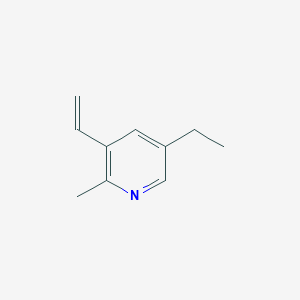
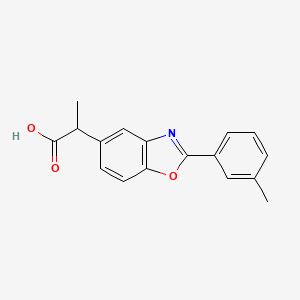
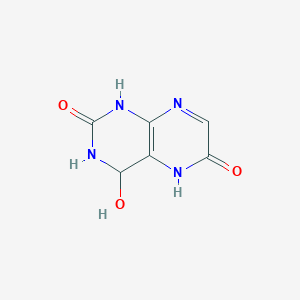
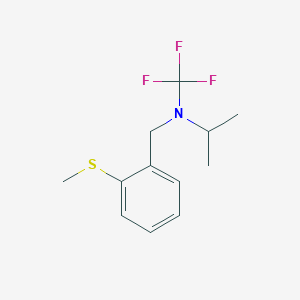


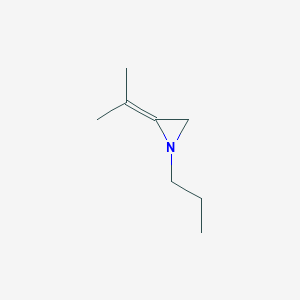

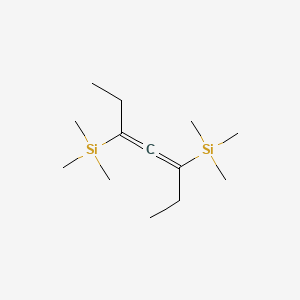
![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
